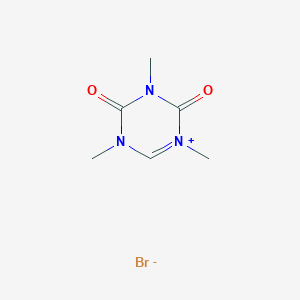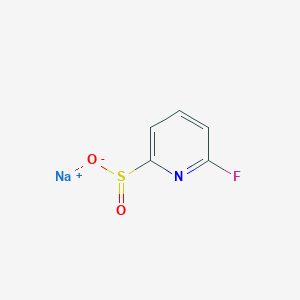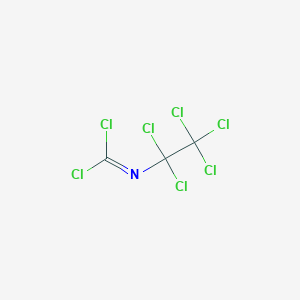
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide (TMDT) is a chemical compound that has been studied for its potential applications in scientific research. TMDT is a type of brominated triazinium salt, which is a derivative of 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium. It is a colorless, crystalline solid that is soluble in water and is stable in air. TMDT has a wide range of applications in biological and chemical research, as well as in pharmaceuticals and drug development.
科学的研究の応用
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used in a wide range of scientific research applications, including in biochemistry, cell biology, and drug development. In biochemistry, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used as a redox reagent in redox cycling experiments. It has also been used to detect and quantify the levels of reactive oxygen species (ROS) in cells. In cell biology, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of ROS on cell viability and the mechanisms of cell death. In drug development, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of drugs on ROS levels and their potential toxicity.
作用機序
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide acts as a redox reagent and is capable of transferring electrons between molecules. It is able to reduce and oxidize molecules, depending on the reaction conditions. In a redox reaction, electrons are transferred from the oxidized molecule (the electron donor) to the reduced molecule (the electron acceptor). This transfer of electrons results in a change in the oxidation state of both molecules.
Biochemical and Physiological Effects
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to have a wide range of biochemical and physiological effects. In cells, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to increase ROS levels, which can lead to oxidative stress and cell death. 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has also been shown to inhibit the activity of enzymes, such as cytochrome c oxidase and NADH dehydrogenase. In addition, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to affect the activity of transcription factors, which can lead to changes in gene expression.
実験室実験の利点と制限
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has a number of advantages for laboratory experiments. It is a stable compound that is soluble in water, making it easy to handle and store. In addition, it is relatively inexpensive and has a high yield when synthesized. However, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide also has some limitations. It is a strong oxidizing agent and can be toxic if not handled carefully. In addition, it can cause oxidative damage to cells and can interfere with the activity of enzymes and transcription factors.
将来の方向性
There are a number of potential future directions for research on 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide. These include further studies on its effects on ROS levels and its potential toxicity, as well as studies on its effects on gene expression and enzyme activity. In addition, further research could be done on the mechanisms of cell death induced by 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide and its potential therapeutic applications. Finally, further studies could be done on the synthesis and purification of 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide, as well as its potential applications in drug development.
合成法
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide can be synthesized by reacting 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium chloride with bromine in an aqueous solution. In this reaction, the bromine acts as an oxidizing agent and the chlorine is replaced with bromine. The reaction is typically carried out at room temperature and the product is purified by recrystallization. The yield of the product is typically high, with the purity of the final product being greater than 95%.
特性
IUPAC Name |
1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDJMDTWSAUKL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C(=O)N(C1=O)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496286 |
Source


|
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
CAS RN |
60588-95-6 |
Source


|
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)







